molecular formula C9H6BF3KN B11818383 Potassium trifluoro(quinolin-3-yl)borate

Potassium trifluoro(quinolin-3-yl)borate

Katalognummer: B11818383
Molekulargewicht: 235.06 g/mol
InChI-Schlüssel: GNQZZBVORZMUOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro(quinolin-3-yl)borate is a boronic acid derivative that is commonly used in organic synthesis. This compound is known for its stability in moisture and air, making it a valuable reagent in various chemical reactions. Its molecular formula is C9H6BF3KN, and it has a molecular weight of 235.06 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium trifluoro(quinolin-3-yl)borate can be synthesized through the reaction of quinoline with boron trifluoride and potassium fluoride. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction conditions often involve low temperatures to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is then purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro(quinolin-3-yl)borate primarily undergoes substitution reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds, making it a crucial process in organic synthesis .

Common Reagents and Conditions

The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as THF or toluene). The reaction is carried out under an inert atmosphere at elevated temperatures .

Major Products Formed

The major products formed from the reactions involving this compound are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wirkmechanismus

The mechanism by which potassium trifluoro(quinolin-3-yl)borate exerts its effects involves the formation of a boron-carbon bond through the Suzuki-Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired biaryl product .

Vergleich Mit ähnlichen Verbindungen

Potassium trifluoro(quinolin-3-yl)borate is unique compared to other boronic acid derivatives due to its enhanced stability and reactivity. Similar compounds include:

This compound stands out due to its specific reactivity with quinoline, making it a valuable reagent in the synthesis of quinoline-based compounds .

Eigenschaften

Molekularformel

C9H6BF3KN

Molekulargewicht

235.06 g/mol

IUPAC-Name

potassium;trifluoro(quinolin-3-yl)boranuide

InChI

InChI=1S/C9H6BF3N.K/c11-10(12,13)8-5-7-3-1-2-4-9(7)14-6-8;/h1-6H;/q-1;+1

InChI-Schlüssel

GNQZZBVORZMUOG-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=CC2=CC=CC=C2N=C1)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.